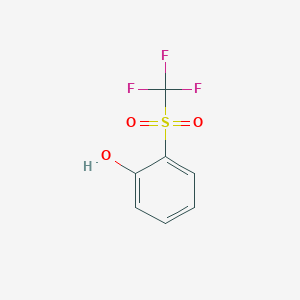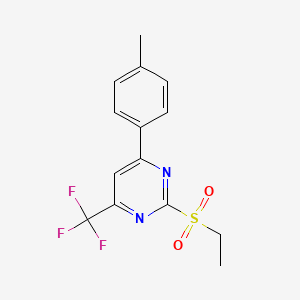
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-46464, is a small molecule inhibitor that has gained attention due to its potential as an anticancer agent. This pyrimidine derivative has been studied for its ability to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of PIM1 activity. PIM1 is a serine/threonine protein kinase that is overexpressed in many types of cancer. Inhibition of PIM1 activity has been shown to induce apoptosis in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine binds to the ATP-binding site of PIM1, which prevents the phosphorylation of downstream targets and inhibits the activity of the kinase.
Biochemical and physiological effects:
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to inhibit the growth of tumors in animal models. In addition, 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other protein kinases, such as PIM2 and PIM3, which may contribute to its therapeutic effects in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is its specificity for PIM1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and the concentration used. In addition, the synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is complex and may be challenging for some laboratories.
Direcciones Futuras
There are several future directions for the study of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis. Another direction is to optimize its potency and selectivity for PIM1, which may improve its efficacy as an anticancer agent. Finally, the development of more efficient synthesis methods may facilitate its use in laboratory experiments and clinical trials.
Métodos De Síntesis
The synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetate to form 4-(4-methylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with trifluoromethylamine to form 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. Inhibition of PIM1 activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHISYWSLUYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

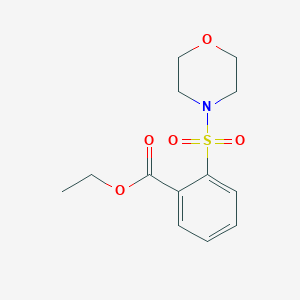
![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)
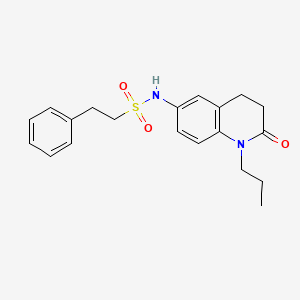

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)
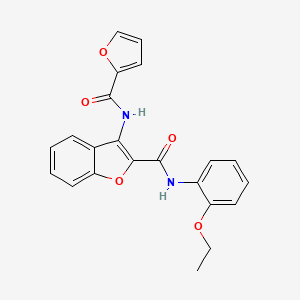

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

